molecular formula C8H5BrClF3O B6264734 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene CAS No. 403-60-1

1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene

Cat. No. B6264734
CAS RN: 403-60-1
M. Wt: 289.5
InChI Key:
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Description

“1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene” is a complex organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound .


Molecular Structure Analysis

The molecular structure of “1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene” is characterized by a benzene ring with bromine, chlorine, and a 2-chloro-1,1,2-trifluoroethoxy group attached to it . The presence of these halogens and the ether group significantly influences the compound’s reactivity and physical properties .

Scientific Research Applications

1. Organometallic Synthesis

1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene is used in organometallic synthesis. For example, it has been used to prepare 1,3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates, which are useful in various synthetic applications (Porwisiak & Schlosser, 1996).

2. Regioselective Chemical Reactions

This chemical is involved in regioselective reactions, such as the generation of phenyllithium species with specific position selectivity. These reactions are crucial for precisely targeting certain positions on the benzene ring for further chemical modifications (Mongin, Desponds, & Schlosser, 1996).

3. Synthesis of Arynes

1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene is instrumental in generating arynes, which are highly reactive intermediates used for synthesizing complex organic compounds. These arynes can be trapped and converted into various other compounds (Schlosser & Castagnetti, 2001).

4. Synthesis of Fluorescent Compounds

The compound is used in the synthesis of fluorescent materials. These materials have potential applications in sensing, imaging, and as light-emitting diodes (LEDs) (Liang Zuo-qi, 2015).

5. Pharmaceutical Intermediates

It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been used in the synthesis of non-peptide CCR5 antagonists, which are important in the development of new drugs (Cheng De-ju, 2015; H. Bi, 2015).

properties

IUPAC Name

1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBPCQZSBWFECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)Cl)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235076
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene

CAS RN

403-60-1
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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